4-(Benzyloxy)-1-bromo-2-chlorobenzene

Description

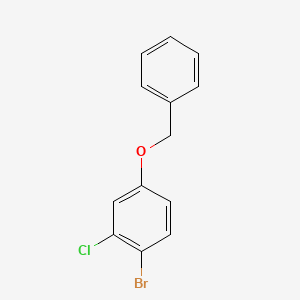

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMHQPWNKOXREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624706 | |

| Record name | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729590-57-2 | |

| Record name | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-1-bromo-2-chlorobenzene is a halogenated aromatic ether that serves as a important building block in organic synthesis. Its unique substitution pattern, featuring a benzyloxy group and two different halogen atoms (bromine and chlorine) at specific positions on the benzene ring, makes it a versatile intermediate for the construction of complex molecular architectures. This is particularly valuable in the field of drug discovery and development, where it is frequently employed in cross-coupling reactions to create novel biaryl structures, a common motif in pharmacologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in a laboratory setting.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀BrClO | [2] |

| Molecular Weight | 297.57 g/mol | [2] |

| CAS Number | 56872-27-6 | [2] |

| IUPAC Name | 1-(Benzyloxy)-4-bromo-2-chlorobenzene | [3] |

| Melting Point | 58-62 °C | [2] |

| Boiling Point | Not available | |

| Appearance | White solid | [2] |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | [2] |

| Purity | Typically ≥95% (HPLC) | [3] |

Synthesis

A common and effective method for the synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of 4-bromo-2-chlorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether.[4]

A general workflow for this synthesis is outlined below:

Figure 1. General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the synthesis of this compound.

Materials:

-

4-Bromo-2-chlorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 4-bromo-2-chlorophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reactivity and Applications in Drug Development

The presence of both bromine and chlorine atoms on the aromatic ring of this compound allows for selective functionalization through various cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This difference in reactivity enables sequential, site-selective introduction of different substituents.[3]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] this compound is an excellent substrate for this reaction, where the bromine atom is selectively coupled with an organoboron reagent in the presence of a palladium catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below:

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following is a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or DMF/water mixture)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Add the solvent to the reaction vessel.

-

Degas the reaction mixture by bubbling an inert gas through it for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the benzyloxy and the dichlorobromophenyl rings, as well as a characteristic singlet for the benzylic methylene protons (-OCH₂-).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, with the chemical shifts influenced by the attached substituents.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the bromine and chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H and C=C stretching vibrations, and C-Br and C-Cl stretching vibrations.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of biaryl structures relevant to drug discovery. Its differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, making it a powerful tool for the synthesis of complex molecules. The synthetic and cross-coupling protocols provided in this guide offer a practical framework for the utilization of this compound in a research setting.

References

- 1. rsc.org [rsc.org]

- 2. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE | 56872-27-6 [amp.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]

Elucidation of the Molecular Structure of 4-(Benzyloxy)-1-bromo-2-chlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-(Benzyloxy)-1-bromo-2-chlorobenzene, a key intermediate in organic synthesis. This document details the compound's physicochemical properties, predicted spectroscopic data, a detailed experimental protocol for its synthesis, and a logical workflow for its structural verification.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a foundational understanding of this halogenated aromatic ether.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀BrClO | [1] |

| Molecular Weight | 297.57 g/mol | [1] |

| CAS Number | 56872-27-6 | [1] |

| Appearance | White Solid | [1] |

| Melting Point | 58-62 °C | N/A |

| IUPAC Name | This compound | [1] |

Spectroscopic Data for Structural Confirmation

While experimental spectra for this compound are not publicly available, the following tables present predicted data based on the analysis of its chemical structure and comparison with analogous compounds. These predictions are crucial for researchers to confirm the identity and purity of the synthesized compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.30 | m | 5H | Phenyl-H |

| 7.28 | d, J ≈ 2.5 Hz | 1H | Ar-H (H-3) |

| 7.15 | dd, J ≈ 8.8, 2.5 Hz | 1H | Ar-H (H-5) |

| 6.90 | d, J ≈ 8.8 Hz | 1H | Ar-H (H-6) |

| 5.10 | s | 2H | O-CH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C-4 |

| 136.5 | Phenyl-C (ipso) |

| 133.0 | C-5 |

| 130.0 | C-3 |

| 128.8 | Phenyl-C (ortho) |

| 128.5 | Phenyl-C (para) |

| 127.5 | Phenyl-C (meta) |

| 123.0 | C-2 |

| 116.0 | C-6 |

| 115.5 | C-1 |

| 71.0 | O-CH₂ |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1590, 1490, 1450 | Strong | Aromatic C=C Bending |

| 1250 | Strong | Aryl-O-C Asymmetric Stretch |

| 1050 | Strong | Aryl-O-C Symmetric Stretch |

| 1020 | Medium | C-Cl Stretch |

| 740, 690 | Strong | Monosubstituted Benzene C-H Bend |

| 550 | Medium | C-Br Stretch |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 296/298/300 | ~25:32:8 | [M]⁺, [M+2]⁺, [M+4]⁺ (due to Br and Cl isotopes) |

| 217/219 | 10 | [M - Br]⁺ |

| 181 | 15 | [M - C₇H₇O]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.

Materials and Reagents

-

4-Bromo-2-chlorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-chlorophenol (1 equivalent), potassium carbonate (1.5 equivalents), and 100 mL of anhydrous acetone.

-

Addition of Alkylating Agent: While stirring the mixture, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound, from synthesis to final characterization.

References

In-Depth Technical Guide: 4-(Benzyloxy)-1-bromo-2-chlorobenzene (CAS 56872-27-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-1-bromo-2-chlorobenzene is a halogenated aromatic ether that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a protected phenol and two distinct halogen atoms, makes it a valuable intermediate for the construction of complex molecular architectures. This is particularly relevant in the fields of medicinal chemistry and materials science, where precise control over molecular structure is paramount. The presence of bromo, chloro, and benzyloxy groups at specific positions on the benzene ring allows for selective functionalization through various cross-coupling reactions, making it a key component in the synthesis of pharmaceutical ingredients and other high-value chemical entities.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 56872-27-6 | N/A |

| Molecular Formula | C₁₃H₁₀BrClO | [1] |

| Molecular Weight | 297.57 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 58-62 °C | N/A |

| Purity | ≥95% (HPLC) | [1] |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | N/A |

| Storage | 2-8°C in a dry, well-ventilated place | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ: 7.52 (d, J=2.0 Hz, 1H), 7.45-7.25 (m, 6H), 6.83 (d, J=8.6 Hz, 1H), 5.14 (s, 2H) | N/A |

| ¹³C NMR | Data not readily available in public domain. | N/A |

| Infrared (IR) | Data not readily available in public domain. | N/A |

| Mass Spectrometry (MS) | Data not readily available in public domain. | N/A |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-bromo-2-chlorophenol and benzyl bromide.

Experimental Procedure:

-

To a solution of 4-bromo-2-chlorophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.3 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The bromo substituent is more reactive than the chloro substituent under typical palladium-catalyzed conditions, allowing for selective coupling at the C-Br bond.

Representative Experimental Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq) or potassium carbonate.

-

Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to a temperature of 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

Relevance in Drug Development: Synthesis of a Dapagliflozin Analogue

This compound is a valuable precursor for the synthesis of analogues of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The core structure of Dapagliflozin features a C-aryl glucoside, and the substituted benzene moiety can be derived from intermediates like this compound. The following is a hypothetical pathway illustrating this application.

Hypothetical Synthetic Pathway:

-

Grignard Formation: The bromo group of this compound can be selectively converted to a Grignard reagent by treatment with magnesium metal.

-

Coupling with a Protected Glucolactone: The resulting Grignard reagent can then be coupled with a protected form of gluconolactone.

-

Deprotection and Reduction: Subsequent deprotection of the sugar hydroxyl groups and reduction of the anomeric center would yield the C-aryl glucoside core.

-

Final Modifications: Further chemical modifications, such as etherification of the phenolic hydroxyl group (after debenzylation), would lead to the final Dapagliflozin analogue.

This synthetic strategy highlights the utility of this compound in accessing complex and biologically active molecules. The ability to selectively functionalize the molecule allows for the generation of diverse analogues for structure-activity relationship (SAR) studies.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile intermediate with significant applications in organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features enable selective transformations, making it a valuable tool for the synthesis of complex biaryl compounds and analogues of bioactive molecules like Dapagliflozin. The experimental protocols and data provided in this guide are intended to support researchers in the effective utilization of this important chemical building block.

References

Technical Guidance: Molecular Weight of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Introduction

This document provides a comprehensive analysis of the molecular weight of the chemical compound 4-(Benzyloxy)-1-bromo-2-chlorobenzene. The determination of an accurate molecular weight is fundamental in chemical synthesis, quantitative analysis, and drug development for ensuring stoichiometric precision and characterizing novel compounds. This guide outlines the theoretical calculation based on standard atomic weights and briefly discusses experimental verification methods.

Compound Identification

-

Systematic Name: this compound

-

Molecular Formula: C₁₃H₁₀BrClO

-

CAS Number: 729590-57-2

The molecular structure consists of a benzene ring substituted with a bromine atom at position 1, a chlorine atom at position 2, and a benzyloxy group at position 4.

Theoretical Molecular Weight Calculation

The molecular weight (MW) is derived from the molecular formula by summing the atomic weights of the constituent atoms. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is based on the count of each element in the molecular formula and its corresponding standard atomic weight.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Bromine | Br | 1 | 79.904[1][2] | 79.904 |

| Chlorine | Cl | 1 | 35.45[3][4] | 35.450 |

| Oxygen | O | 1 | 15.999[5][6] | 15.999 |

| Total | 297.576 |

Based on the summation of the atomic weights, the molecular weight of this compound is 297.58 g/mol . This value is consistent with commercially available product information for this compound[7].

Methodologies and Protocols

The theoretical molecular weight is determined using the following standardized procedure:

-

Determine the Molecular Formula: The chemical structure of this compound was analyzed to establish its molecular formula as C₁₃H₁₀BrClO.

-

Identify Constituent Elements: The elements present are Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), and Oxygen (O).

-

Obtain Standard Atomic Weights: The most recent standard atomic weights as published by IUPAC are utilized. For example, the atomic weight for carbon is approximately 12.011 u[8], for hydrogen is 1.008 u[9][10], for oxygen is 15.999 u[11][12], for bromine is 79.904 u[1][2], and for chlorine is approximately 35.45 u[13][14][15].

-

Calculate Total Mass: The number of atoms of each element is multiplied by its atomic weight. The sum of these products yields the final molecular weight of the compound.

While the theoretical calculation provides a precise value, experimental verification is crucial in a research setting.

-

Mass Spectrometry (MS): This is the primary technique for experimentally determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition and, therefore, the molecular formula. The instrument measures the mass-to-charge ratio (m/z) of the ionized molecule, from which the molecular mass can be determined.

Logical Workflow for Calculation

The following diagram illustrates the logical steps involved in the calculation of the molecular weight.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. webqc.org [webqc.org]

- 2. quora.com [quora.com]

- 3. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 4. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 5. Oxygen - Wikipedia [en.wikipedia.org]

- 6. princeton.edu [princeton.edu]

- 7. keyorganics.net [keyorganics.net]

- 8. Atomic/Molar mass [westfield.ma.edu]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. youtube.com [youtube.com]

- 13. Chlorine - Wikipedia [en.wikipedia.org]

- 14. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 15. quora.com [quora.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene (CAS No. 56872-27-6). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | m | 5H | Phenyl-H of benzyl group |

| ~7.5 | d | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~6.9 | dd | 1H | Ar-H |

| ~5.1 | s | 2H | -O-CH₂-Ph |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Ar-C-O |

| ~136 | Ar-C (ipso, benzyl) |

| ~133 | Ar-C-Br |

| ~130 | Ar-C-Cl |

| ~129 | Ar-C (benzyl) |

| ~128 | Ar-C (benzyl) |

| ~127 | Ar-C (benzyl) |

| ~117 | Ar-C |

| ~116 | Ar-C |

| ~115 | Ar-C |

| ~71 | -O-CH₂-Ph |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~1580, 1490, 1450 | Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-CH₂ Stretch (Asymmetric) |

| ~1040 | Strong | Aryl-O-CH₂ Stretch (Symmetric) |

| ~800 | Strong | C-Cl Stretch |

| ~690, 740 | Strong | C-H Bending (out-of-plane) |

| ~550 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 296/298/300 | High | [M]⁺˙ (Isotopic pattern for Br and Cl) |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 217/219 | Medium | [M - C₇H₇]⁺ |

| 188/190 | Medium | [M - C₇H₇O]⁺ |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromo-2-chlorophenol to form a phenoxide, which then acts as a nucleophile to attack benzyl bromide.

Experimental Protocol

Materials:

-

4-Bromo-2-chlorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow

In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Benzyloxy)-1-bromo-2-chlorobenzene. The document details the expected chemical shifts, coupling constants, and signal multiplicities, supported by a detailed experimental protocol for spectral acquisition. Visual aids are included to illustrate the molecular structure and the spin-spin coupling relationships of the aromatic protons.

Molecular Structure and Proton Environments

This compound possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule consists of a 1,2,4-trisubstituted benzene ring and a benzyl group. The protons on the substituted benzene ring are in three unique chemical environments (H-3, H-5, and H-6), while the benzyl group has two distinct proton environments: the methylene protons (H-7) and the protons of the unsubstituted phenyl ring (H-9, H-10, H-11).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a spectrometer operating at 400 MHz in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| H-7 | 5.14 | Singlet (s) | - | 2H |

| H-3 | 6.83 | Doublet (d) | 8.8 | 1H |

| H-5 | 7.28 | Doublet of doublets (dd) | 8.8, 2.4 | 1H |

| H-10 | 7.32 | Triplet (t) | 6.8 | 1H |

| H-9 | 7.39 | Doublet of doublets (dd) | 7.4, 6.8 | 2H |

| H-11 | 7.44 | Doublet (d) | 7.4 | 2H |

| H-6 | 7.52 | Doublet (d) | 2.4 | 1H |

Table 1: ¹H NMR Spectral Data for this compound.[1]

Spectral Interpretation and Signal Assignment

The assignment of the proton signals is based on their chemical shifts, multiplicities, and coupling constants.

-

Benzylic Protons (H-7): The two protons of the methylene group (CH₂) are chemically equivalent and appear as a sharp singlet at 5.14 ppm.[1] This downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Protons (H-3, H-5, H-6):

-

H-3: This proton is ortho to the electron-donating benzyloxy group, resulting in an upfield shift to 6.83 ppm.[1] It appears as a doublet due to coupling with H-5 (ortho-coupling, J = 8.8 Hz).

-

H-5: This proton, located between the bromine and chlorine atoms, resonates at 7.28 ppm.[1] It is split into a doublet of doublets by coupling to H-3 (ortho-coupling, J = 8.8 Hz) and H-6 (meta-coupling, J = 2.4 Hz).

-

H-6: This proton is ortho to the bromine atom and meta to the benzyloxy group, appearing at 7.52 ppm.[1] It shows a doublet splitting due to meta-coupling with H-5 (J = 2.4 Hz).

-

-

Benzyl Phenyl Protons (H-9, H-10, H-11): The five protons of the unsubstituted phenyl ring of the benzyl group appear in the aromatic region.

Visualization of Molecular Structure and Coupling

The following diagrams illustrate the molecular structure and the spin-spin coupling pathways for the aromatic protons of the substituted benzene ring.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to 4-(Benzyloxy)-1-bromo-2-chlorobenzene: Purity and Appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of 4-(Benzyloxy)-1-bromo-2-chlorobenzene, a key intermediate in organic synthesis. This document details its physicochemical properties, methods for purity assessment, and typical analytical data.

Physicochemical Properties and Appearance

This compound is typically a white to off-white solid at room temperature.[1][2] Its appearance can range from a crystalline powder to a fused solid. Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56872-27-6 | [2] |

| Molecular Formula | C₁₃H₁₀BrClO | [1][2] |

| Molecular Weight | 297.57 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 58-62 °C | [1] |

| Purity (typical) | ≥95% - 98% | [2][3] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |

Purity Assessment: Analytical Methodologies

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Commercial suppliers often provide purity specifications based on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Table 2: Summary of Analytical Techniques for Purity Determination

| Technique | Purpose | Typical Findings |

| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects non-volatile impurities. | Purity levels typically reported as ≥95%. |

| Gas Chromatography (GC) | Determines purity and identifies volatile impurities. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms chemical structure and assesses for impurities with distinct NMR signals. | Provides structural confirmation and qualitative purity information. |

| Mass Spectrometry (MS) | Confirms molecular weight and provides structural information. |

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not always publicly available from commercial suppliers. However, based on standard practices for similar aromatic compounds, the following methodologies can be applied.

2.1.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could start from 50% acetonitrile and increase to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: A stock solution of the compound is prepared in acetonitrile or a mixture of acetonitrile and water.

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both purity assessment and identification of volatile impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 50-500 m/z.

-

Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and for identifying any structurally related impurities.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

-

Data Acquisition: Standard pulse programs for ¹H and ¹³C NMR are used. Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the benzylation of 4-bromo-2-chlorophenol. The following diagram illustrates a general workflow for its synthesis, purification, and analysis.

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound is a high-purity solid chemical intermediate. Its quality is ensured through a combination of chromatographic and spectroscopic techniques, confirming both its identity and purity, which typically exceeds 95%. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to effectively assess the quality of this important synthetic building block.

References

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-bromo-2-chlorobenzene is a halogenated aromatic ether that serves as a important building block in modern organic synthesis. Its utility is primarily centered on its role as a versatile intermediate in the construction of more complex molecular architectures, particularly in the development of pharmaceutical agents. The strategic placement of bromo, chloro, and benzyloxy groups on the benzene ring allows for selective and sequential chemical transformations, making it a valuable reagent in multistep synthetic pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details relevant to research and development.

Chemical and Physical Properties

1-(Benzyloxy)-4-bromo-2-chlorobenzene is a solid at room temperature with a melting point in the range of 58-62 °C. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. The compound is characterized by its benzyl-protected phenol group, which can be deprotected under various conditions to reveal a reactive hydroxyl functionality. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the aromatic ring offers orthogonal reactivity, which is highly advantageous in cross-coupling reactions.

Data Presentation

| Property | Value | Reference(s) |

| IUPAC Name | 1-(Benzyloxy)-4-bromo-2-chlorobenzene | [1] |

| Synonyms | 4-Bromo-2-chloro-1-(phenylmethoxy)benzene | [2] |

| CAS Number | 56872-27-6, 729590-57-2 | [1][3] |

| Molecular Formula | C₁₃H₁₀BrClO | [2] |

| Molecular Weight | 297.57 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 58-62 °C | [2] |

| Purity | ≥95% (HPLC) | [1] |

Experimental Protocols

Synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene

A common and efficient method for the synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene involves the Williamson ether synthesis, starting from 4-bromo-2-chlorophenol and benzyl bromide.

Materials:

-

4-Bromo-2-chlorophenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.3 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromo-2-chlorophenol (1.0 eq) in DMF, add potassium carbonate (1.3 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Upon completion of the reaction (monitored by TLC), add water to the mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to afford 1-(Benzyloxy)-4-bromo-2-chlorobenzene.

Application in Suzuki-Miyaura Cross-Coupling Reactions

1-(Benzyloxy)-4-bromo-2-chlorobenzene is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These structures are prevalent in many biologically active compounds, including SGLT2 inhibitors used in the treatment of type 2 diabetes. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling at the more reactive C-Br position.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

-

1-(Benzyloxy)-4-bromo-2-chlorobenzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.005 eq)

-

Triphenylphosphine (PPh₃) (0.01 eq)

-

Aqueous sodium carbonate (Na₂CO₃) solution (2M)

-

n-Propanol

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottomed flask, dissolve 1-(Benzyloxy)-4-bromo-2-chlorobenzene (1.0 eq) and the desired arylboronic acid (1.2 eq) in n-propanol.

-

Add palladium(II) acetate (0.005 eq) and triphenylphosphine (0.01 eq) to the mixture.

-

Add the 2M aqueous sodium carbonate solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1 hour, or until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired biaryl compound.

Mandatory Visualizations

Synthesis and Application Workflow

The following diagram illustrates the synthetic pathway to 1-(Benzyloxy)-4-bromo-2-chlorobenzene and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic workflow for the preparation and application of 1-(Benzyloxy)-4-bromo-2-chlorobenzene.

Note on Signaling Pathways: Extensive literature review indicates that 1-(Benzyloxy)-4-bromo-2-chlorobenzene is a synthetic intermediate and is not known to be directly involved in any biological signaling pathways. Its significance lies in its utility as a building block for the synthesis of biologically active molecules.

Conclusion

1-(Benzyloxy)-4-bromo-2-chlorobenzene is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery and development. Its well-defined reactivity and the presence of multiple functional groups allow for its incorporation into complex molecular targets through reliable and high-yielding chemical transformations such as the Suzuki-Miyaura cross-coupling reaction. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 4-(Benzyloxy)-1-bromo-2-chlorobenzene for Researchers and Drug Development Professionals

Introduction: 4-(Benzyloxy)-1-bromo-2-chlorobenzene is a halogenated aromatic ether of significant interest to the chemical and pharmaceutical industries. Its trifunctional nature, featuring bromo, chloro, and benzyloxy moieties on a benzene ring, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a representative synthetic protocol, and its potential applications, particularly in the context of drug discovery and development.

Commercial Availability

Numerous chemical suppliers offer this compound (CAS No. 729590-57-2), primarily for research and development purposes. The compound is typically available in quantities ranging from milligrams to several grams. For larger quantities, inquiries for custom synthesis are generally accommodated. The table below summarizes a selection of commercial suppliers.

| Supplier | Website | Notes |

| Activate Scientific | --INVALID-LINK-- | Provides a Safety Data Sheet (SDS). |

| Atomax Chemicals Co., Ltd. | (Not directly available) | Listed on chemical sourcing platforms like Guidechem.[1] |

| Toroma Organics Ltd. | (Not directly available) | Listed on chemical sourcing platforms like Guidechem.[1] |

| BLDpharm | --INVALID-LINK-- | Offers the compound for research use. |

| Fluorochem | --INVALID-LINK-- | Lists the compound in their catalog. |

| CymitQuimica | --INVALID-LINK-- | Provides the compound for laboratory use. |

| Molbase | --INVALID-LINK-- | A Chinese chemical e-commerce platform listing multiple suppliers.[2] |

| Pharma Info Source | --INVALID-LINK-- | Lists various suppliers for this chemical.[3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through analytical testing.

| Property | Value | Source |

| CAS Number | 729590-57-2 | Multiple Sources |

| Molecular Formula | C₁₃H₁₀BrClO | Multiple Sources |

| Molecular Weight | 297.57 g/mol | [4] |

| Appearance | (Not specified) | - |

| Purity | ≥95% | [4] |

| Boiling Point | 375.8 ± 27.0 °C (Predicted) | [4] |

| Storage Conditions | 2-8°C, Sealed in dry environment | Multiple Sources |

Synthesis and Experimental Protocols

Representative Synthesis of this compound:

This protocol describes the benzylation of 4-bromo-3-chlorophenol.

Materials:

-

4-Bromo-3-chlorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (or another suitable polar aprotic solvent)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-bromo-3-chlorophenol (1.0 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5-2.0 equivalents).

-

Stir the suspension vigorously at room temperature for 15-20 minutes.

-

Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Potential Applications in Drug Development

Halogenated aromatic compounds are crucial building blocks in medicinal chemistry. While direct applications or signaling pathway involvement of this compound are not explicitly documented, its structure suggests a role as an intermediate in the synthesis of more complex drug candidates.

Its structural motifs are found in various pharmacologically active molecules. For instance, related diarylmethane structures are key components of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[6][7] The synthesis of these inhibitors often involves the coupling of an aromatic halide with another molecular fragment. The bromo and chloro substituents on this compound offer differential reactivity for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the sequential introduction of different functionalities.

The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected at a later synthetic stage to reveal a reactive handle for further derivatization.

Visualizations

The following diagrams illustrate the logical flow of the synthesis and the potential utility of this compound as a synthetic intermediate.

Caption: Synthetic pathway for this compound.

Caption: Role as a versatile synthetic intermediate.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions, and all data should be independently verified.

References

- 1. Page loading... [guidechem.com]

- 2. 摩贝化学品搜索_Molbase [baike.molbase.cn]

- 3. pharmainfosource.com [pharmainfosource.com]

- 4. China CAS# 729590-57-2 | this compound Manufacturers Suppliers Factory [orchid-chem.com]

- 5. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoselective Suzuki-Miyaura cross-coupling reactions of 4-(benzyloxy)-1-bromo-2-chlorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl scaffolds. The protocols outlined below are based on established methodologies for similar dihalogenated aromatic substrates, emphasizing selective coupling at the more reactive carbon-bromine bond.

Introduction to Chemoselective Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. In substrates containing multiple halogen atoms, such as this compound, the reaction can proceed with high chemoselectivity. This selectivity is governed by the differing bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond. This preferential reactivity allows for the selective synthesis of 5-(benzyloxy)-2-chlorobiphenyl derivatives, which can be further functionalized at the chloro-substituted position in subsequent cross-coupling reactions if desired.

Key Reaction Parameters

Successful and selective Suzuki coupling of this compound is dependent on the careful selection of several key reaction parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the supporting ligand is critical for catalytic activity and selectivity. Common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or SPhos, are often employed to enhance the rate of oxidative addition and reductive elimination.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and yield.

-

Solvent: The reaction is typically carried out in aprotic polar solvents like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.

-

Temperature: Reaction temperatures typically range from 80°C to 110°C to ensure a reasonable reaction rate without promoting side reactions or decomposition of the catalyst.

Tabulated Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions with structurally similar substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 85-95 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 88-96 |

| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 82-92 |

| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 3 | 80-90 |

| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 85-93 |

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the selective Suzuki coupling at the C-Br position.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., PCy₃·HBF₄, SPhos)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and workup reagents

Protocol:

-

To a dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Add the palladium catalyst (1-3 mol%) and the phosphine ligand (2-6 mol%) to the flask.

-

Add the anhydrous solvent and degassed water (typically in a 5:1 to 10:1 ratio).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-(benzyloxy)-2-chlorobiphenyl derivative.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the Suzuki coupling reaction.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Figure 3: Chemoselectivity in the Suzuki coupling of this compound.

Application Notes and Protocols for 4-(Benzyloxy)-1-bromo-2-chlorobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-1-bromo-2-chlorobenzene is a versatile trifunctional building block in organic synthesis, offering three distinct reactive sites for sequential functionalization. The presence of a bromo, a chloro, and a benzyloxy group on the aromatic ring allows for a range of selective transformations, making it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals and materials. The differential reactivity of the bromine and chlorine atoms, particularly in palladium-catalyzed cross-coupling reactions, enables the regioselective introduction of various substituents. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block.

Key Applications

The primary utility of this compound lies in its application in carbon-carbon and carbon-heteroatom bond-forming reactions. The bromo-substituent is more reactive than the chloro-substituent in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C-1 position. The benzyloxy group can serve as a protecting group for the phenol, which can be deprotected at a later synthetic stage to reveal a hydroxyl group for further modification.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound readily participates in this reaction, primarily at the more reactive C-Br bond, to yield substituted biphenyl derivatives. These biphenyl moieties are common scaffolds in many biologically active molecules.[1]

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction allows for the introduction of an alkynyl group onto the aromatic ring of this compound, leading to the synthesis of substituted phenylacetylenes, which are valuable intermediates in organic synthesis.

Intermediate in Pharmaceutical Synthesis

This building block is structurally related to key intermediates in the synthesis of pharmaceuticals. For instance, the structurally similar compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a crucial intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[2][3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound.

Reaction Scheme:

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

The flask is evacuated and backfilled with nitrogen or argon three times.

-

Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

-

The reaction mixture is heated to 80-90 °C and stirred vigorously under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(Benzyloxy)-2-chloro-1,1'-biphenyl.

Quantitative Data:

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic Acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 18 | 85-95 |

| 2 | This compound | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 90-98 |

| 3 | This compound | 3-Pyridylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 24 | 75-85 |

Yields are typical and may vary depending on the specific reaction conditions and scale.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Reaction Scheme:

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

-

The flask is evacuated and backfilled with nitrogen or argon three times.

-

Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2 mL).

-

To the stirred solution, add phenylacetylene (1.2 mmol) dropwise via syringe.

-

The reaction mixture is stirred at room temperature for 8-16 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate (20 mL), washed with saturated aqueous ammonium chloride solution (2 x 10 mL), water (10 mL), and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(Benzyloxy)-2-chloro-4-(phenylethynyl)benzene.

Quantitative Data:

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 25 | 12 | 80-90 |

| 2 | This compound | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 50 | 8 | 75-85 |

| 3 | This compound | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 60 | 16 | 85-95 |

Yields are typical and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-(Benzyloxy)-1-bromo-2-chlorobenzene as a key building block. This versatile substrate, featuring differential reactivity at its bromine and chlorine centers, allows for selective functionalization, making it a valuable tool in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a dihalogenated substrate like this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective transformations at the bromine position under appropriate catalytic conditions. This document outlines protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions.

Key Applications

The selective functionalization of this compound opens avenues for the synthesis of a wide array of complex molecules, including:

-

Biaryl Compounds: Important structural motifs in many pharmaceuticals and liquid crystals can be synthesized via Suzuki-Miyaura coupling.

-

Aryl Amines: Buchwald-Hartwig amination provides a direct route to substituted anilines, which are prevalent in medicinal chemistry.

-

Stilbenes and Substituted Alkenes: The Heck reaction allows for the introduction of vinyl groups, leading to stilbenoid structures with potential biological activities.

-

Alkynylated Aromatics: Sonogashira coupling is a powerful tool for constructing aryl alkynes, which are versatile intermediates in organic synthesis.

-

Benzonitriles: The cyanation reaction introduces a nitrile group, a key functional group that can be further transformed into amines, carboxylic acids, or amides.

Data Presentation: A Comparative Overview of Palladium-Catalyzed Reactions

The following tables summarize typical reaction conditions and reported yields for various palladium-catalyzed reactions involving aryl bromides, providing a comparative framework for the application of these methods to this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 16 | 92 |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 85-95 |

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 90-98 |

| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85-95 |

| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene | 100 | 16 | 80-90 |

Table 3: Heck Reaction of Aryl Bromides with Styrene

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 24 | 80-95 |

| 2 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 16 | 75-90 |

| 3 | Herrmann's Catalyst (1) | - | K₂CO₃ | NMP | 140 | 12 | >90 |

Table 4: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85-95 |

| 2 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 80 | 8 | 90-98 |

| 3 | Pd/C (10%) | CuI (5) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 70-85 |

Table 5: Palladium-Catalyzed Cyanation of Aryl Bromides

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | dppf (4) | Zn(CN)₂ | - | DMF | 120 | 12 | 80-95 |

| 2 | Pd(OAc)₂ (1) | XPhos (2) | K₄[Fe(CN)₆] | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-90 |

| 3 | Pd(PPh₃)₄ (5) | - | KCN | - | NMP | 150 | 24 | 70-85 |

Experimental Protocols

The following protocols are generalized procedures for palladium-catalyzed reactions. For the specific substrate, this compound, optimization of reaction conditions may be necessary to achieve optimal yields. It is recommended to perform small-scale test reactions to determine the ideal parameters.

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 4-(Benzyloxy)-2-chloro-1,1'-biphenyl.

Reagents:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Sodium carbonate (2.0 equiv)

-

Toluene (5 mL per 1 mmol of aryl bromide)

-

Ethanol (2 mL per 1 mmol of aryl bromide)

-

Water (2 mL per 1 mmol of aryl bromide)

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

-

Add the toluene, ethanol, and a 2M aqueous solution of sodium carbonate.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol describes the synthesis of N-phenyl-4-(benzyloxy)-2-chloroaniline.

Reagents:

-

This compound (1.0 equiv)

-

Aniline (1.2 equiv)

-

Pd₂(dba)₃ (0.01 equiv)

-

BINAP (0.015 equiv)

-

Sodium tert-butoxide (1.4 equiv)

-

Anhydrous Toluene (5 mL per 1 mmol of aryl bromide)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

-

Add anhydrous toluene and stir for 10 minutes.

-

Add this compound followed by aniline.

-

Degas the mixture with a brief stream of argon.

-

Heat the reaction mixture to 100 °C and stir for 16-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

This protocol describes the synthesis of 4-(benzyloxy)-2-chloro-stilbene.

Reagents:

-

This compound (1.0 equiv)

-

Styrene (1.5 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

Tri(o-tolyl)phosphine (0.04 equiv)

-

Triethylamine (2.0 equiv)

-

Anhydrous DMF (5 mL per 1 mmol of aryl bromide)

Procedure:

-

To a sealable reaction tube, add this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.

-

Add anhydrous DMF, styrene, and triethylamine.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol describes the synthesis of 4-(benzyloxy)-2-chloro-1-(phenylethynyl)benzene.

Reagents:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (2.0 equiv)

-

Anhydrous THF (5 mL per 1 mmol of aryl bromide)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

Degas the solution with a stream of argon for 10 minutes.

-

Add phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 6-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash the organic solution with saturated aqueous ammonium chloride, water, and brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Palladium-Catalyzed Cyanation Protocol

This protocol describes the synthesis of 4-(benzyloxy)-2-chlorobenzonitrile.

Reagents:

-

This compound (1.0 equiv)

-

Zinc cyanide (Zn(CN)₂) (0.6 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 equiv)

-

Anhydrous DMF (5 mL per 1 mmol of aryl bromide)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, zinc cyanide, Pd₂(dba)₃, and dppf.

-

Add anhydrous DMF.

-

Degas the mixture by three cycles of vacuum-backfill with argon.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour into an aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The catalytic cycles of these palladium-catalyzed reactions share common fundamental steps: oxidative addition, migratory insertion (for Heck), transmetalation (for Suzuki-Miyaura), coordination/deprotonation (for Buchwald-Hartwig and Sonogashira), and reductive elimination. The chemoselectivity for the C-Br bond over the C-Cl bond in this compound is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step with the Pd(0) catalyst.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

Synthetic Pathways to Derivatives of 4-(Benzyloxy)-1-bromo-2-chlorobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals